benzyl N-(1-methyl-4-oxocyclohexyl)carbamate
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Overview
Description
Benzyl N-(1-methyl-4-oxocyclohexyl)carbamate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . It is known for its unique structure, which includes a benzyl group, a carbamate group, and a cyclohexyl ring with a ketone and a methyl substituent. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-methyl-4-oxocyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-methyl-4-oxocyclohexyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1-methyl-4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used but typically involve the replacement of the benzyl group.
Scientific Research Applications
Benzyl N-(1-methyl-4-oxocyclohexyl)carbamate is used in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-(1-methyl-4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclohexyl ring and benzyl group contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzyl (4-oxocyclohexyl)carbamate: Similar structure but lacks the methyl group on the cyclohexyl ring.
tert-Butyl (4-oxocyclohexyl)carbamate: Contains a tert-butyl group instead of a benzyl group.
Allyl (4-oxocyclohexyl)carbamate: Contains an allyl group instead of a benzyl group.
Uniqueness
Benzyl N-(1-methyl-4-oxocyclohexyl)carbamate is unique due to the presence of the methyl group on the cyclohexyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
IUPAC Name |
benzyl N-(1-methyl-4-oxocyclohexyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(9-7-13(17)8-10-15)16-14(18)19-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZPOHISTYUMPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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